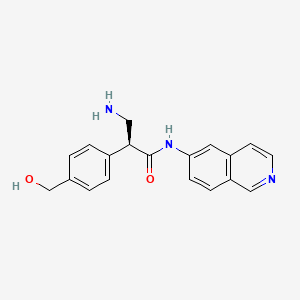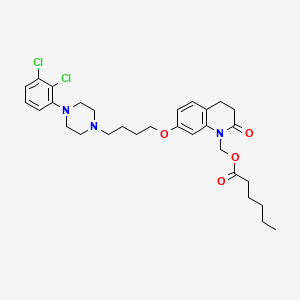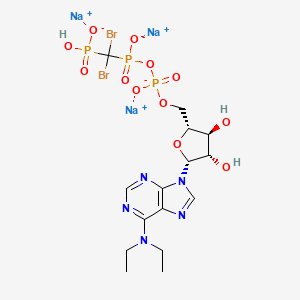![molecular formula C19H16ClF3N4O2 B605633 4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide CAS No. 1204178-50-6](/img/structure/B605633.png)
4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP3662 is a novel potent and selective inhibitor of 11β-hsd1
Scientific Research Applications
Synthesis and Imaging Studies
- Livni et al. (1992) explored the synthesis of a fluconazole derivative, used for imaging studies in rabbits via positron emission tomography (PET). This research highlights the application of fluconazole derivatives in imaging and pharmacokinetic studies.
Antimicrobial Properties
- Desai, Rajpara, & Joshi (2013) focused on synthesizing fluoro-benzamides with promising antimicrobial properties, indicating the potential of such compounds in fighting bacterial and fungal infections.
Process Development in Antifungal Agents
- Butters et al. (2001) discussed the synthesis process of voriconazole, an antifungal agent, underlining the relevance of triazole derivatives in developing novel therapeutics.
Inhibitory Activity Studies
- Bekircan, Ülker, & Menteşe (2015) investigated the inhibitory activities of novel synthesized compounds, including triazole derivatives, against lipase and α-glucosidase enzymes.
Structural Analysis and Molecular Interactions
- Ahmed et al. (2020) conducted a study on triazole derivatives, analyzing their molecular structures and interactions. This research is pivotal in understanding the chemical behavior of such compounds.
Herbicidal Activity
- Zuo et al. (2013) developed novel triazole derivatives as inhibitors for protoporphyrinogen oxidase, demonstrating their use in agricultural applications as herbicides.
X-ray Diffraction Studies
- Karayel et al. (2015) utilized X-ray diffraction to study the crystal structures of antioxidant triazolyl-benzimidazole compounds, contributing to the understanding of their molecular configurations.
Diuretic Potential Analysis
- Kravchenko (2018) explored the diuretic activities of 1,2,4-triazole derivatives, highlighting their potential therapeutic applications.
Antimicrobial Synthesis
- Bektaş et al. (2007) synthesized novel triazole derivatives and assessed their antimicrobial activities, emphasizing the role of such compounds in combating microbial infections.
NMR and DFT Studies
- Karayel et al. (2019) conducted NMR and DFT studies on benzimidazole derivatives to understand their molecular behavior and properties.
Analgesic Potential
- Zaheer et al. (2021) developed triazole derivatives and tested their analgesic properties in vivo, demonstrating their potential in pain management.
Structural Characterization
- Kariuki, Abdel-Wahab, & El‐Hiti (2021) synthesized and characterized the structures of thiazole derivatives, adding to the understanding of their chemical nature.
Radiochemical Synthesis
- Erlandsson et al. (2008) developed fluoroethyl-labelled compounds for PET imaging, underlining the application of such compounds in diagnostic imaging.
Tyrosinase Activity Inhibition
- Yu et al. (2015) synthesized Schiff’s base derivatives from triazole and studied their inhibitory effects on tyrosinase activity, relevant for therapeutic applications.
Receptor Antagonism for Clinical Use
- Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist, highlighting its potential in treating emesis and depression.
Diabetes Treatment Research
- Koike et al. (2019) synthesized novel triazole derivatives as inhibitors for diabetes treatment, indicating their role in therapeutic applications.
Protoporphyrinogen Oxidase Inhibitors
- Li et al. (2005) studied the structures of protoporphyrinogen IX oxidase inhibitors, contributing to the field of agricultural chemistry.
Herbicide Synthesis
- Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, demonstrating the application of triazole derivatives in agriculture.
Properties
CAS No. |
1204178-50-6 |
|---|---|
Molecular Formula |
C19H16ClF3N4O2 |
Molecular Weight |
424.8082 |
IUPAC Name |
4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28) |
InChI Key |
CMQOKZCYVZFZLZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)C(=O)N)F)OC3=C(C=C(C=C3F)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP3662; ASP 3662; ASP-3662 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)





